Octopine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

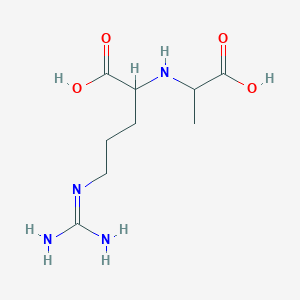

5-(Amidinoamino)-2-[(carboxyethyl)amino]pentanoic acid is an alanine derivative.

Octopine is a natural product found in Eledone moschata with data available.

Wissenschaftliche Forschungsanwendungen

Introduction to Octopine

This compound is a naturally occurring compound, specifically an opine, that plays a significant role in plant-pathogen interactions, particularly involving the bacterium Agrobacterium tumefaciens. This compound is synthesized in plant tissues infected by Agrobacterium, which induces the formation of tumors and utilizes this compound as a carbon and nitrogen source. The applications of this compound span various scientific domains, including microbiology, plant pathology, and biotechnology.

Microbial Utilization and Pathogenicity

Role in Agrobacterium Pathogenicity

this compound serves as a critical nutrient for specific strains of Agrobacterium tumefaciens, which utilize it for growth and virulence. Studies have shown that virulent strains of Agrobacterium exhibit a strong correlation between their ability to metabolize this compound and their pathogenic capabilities. For instance, out of 60 tested strains, 27 were found to utilize this compound effectively, highlighting its importance in the ecological niche construction by these bacteria .

Mechanisms of Uptake

The transport and degradation of this compound by Agrobacterium are facilitated by specific proteins such as OccJ, which demonstrates high affinity for this compound binding. This specificity allows the bacteria to outcompete other strains that cannot utilize this compound . The structural biology studies reveal that mutations in binding proteins can alter their selectivity towards this compound, further emphasizing its role in microbial ecology .

Plant Tumor Induction and Development

Induction Mechanism

Upon infection by Agrobacterium, plants begin to synthesize this compound as part of the tumor formation process. Research indicates that the accumulation of this compound occurs after morphological changes in the plant tissue, suggesting its role as a metabolic marker for tumor development .

Detection in Plant Tissues

this compound has been detected in various plant tissues including tobacco leaves and sunflower stems, indicating its widespread presence in infected plants . This detection is crucial for understanding plant responses to pathogen attacks and can aid in developing resistant plant varieties.

Biotechnological Applications

Genetic Engineering

The understanding of this compound metabolism has been leveraged in genetic engineering applications. By manipulating the genes involved in this compound synthesis and degradation, scientists can create genetically modified organisms (GMOs) that either resist Agrobacterium infection or utilize this compound for beneficial traits such as enhanced growth or stress resistance.

Drug Delivery Systems

Recent advances suggest potential applications of this compound derivatives in drug delivery systems. For instance, the use of this compound-related compounds could enhance targeted delivery mechanisms due to their ability to interact with specific biological pathways influenced by microbial activity .

Case Studies

Eigenschaften

Molekularformel |

C9H18N4O4 |

|---|---|

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

2-(1-carboxyethylamino)-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12) |

InChI-Schlüssel |

IMXSCCDUAFEIOE-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

Kanonische SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O |

Synonyme |

N'-(1-carboxyethyl)arginine N2-(carboxyethyl)-L-arginine octopine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.